6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole
Description
6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals This compound is characterized by the presence of a benzimidazole core substituted with chloro and chlorophenyl groups, as well as a methylbenzyl ether moiety
Properties
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1-[(4-methylphenyl)methoxy]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O/c1-14-2-4-15(5-3-14)13-26-25-20-12-18(23)10-11-19(20)24-21(25)16-6-8-17(22)9-7-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFABOTSWBVBGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Substituted o-Phenylenediamine with 4-Chlorobenzaldehyde
The benzimidazole core is synthesized via acid-catalyzed condensation of 4-chloro-o-phenylenediamine (1,2-diamino-4-chlorobenzene) and 4-chlorobenzaldehyde. This reaction follows the Phillips method, where o-phenylenediamine derivatives react with aldehydes or carboxylic acids under acidic conditions to form 2-substituted benzimidazoles.
Reaction Conditions
- Catalyst : Concentrated hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).
- Solvent : Chloroform or ethanol under reflux.
- Yield : 85–92% under optimized conditions (4 hours, room temperature with NH₄Cl).
The chlorine at position 6 originates from the 4-chloro substituent on the o-phenylenediamine, while the 2-(4-chlorophenyl) group derives from the aldehyde. Regioselectivity is ensured by the electron-withdrawing effect of the chloro substituent, directing cyclization to form the desired product.
Metal-Catalyzed Cyclization
Alternative methods employ indium(III) triflate (In(OTf)₃) or copper(I) bromide (CuBr) to accelerate cyclization. In(OTf)₃ facilitates solvent-free reactions at ambient temperatures, achieving 89% yield in 30 minutes. Copper catalysts paired with cesium carbonate (Cs₂CO₃) enable coupling-hydrolysis-cyclization cascades, particularly for halogenated precursors.
Etherification: Introduction of the 4-Methylbenzyloxy Group
Alkylation of the Benzimidazole NH Group
The 1H-benzimidazole intermediate undergoes alkylation with 4-methylbenzyl bromide to introduce the ether moiety. This step requires deprotonation of the benzimidazole NH group using a strong base.
Reaction Conditions
- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
- Solvent : Dimethylformamide (DMF) or acetonitrile at 80–100°C.
- Yield : 70–78% after 12 hours.
The reaction proceeds via an SN2 mechanism, with the base generating a benzimidazolide ion that attacks the electrophilic 4-methylbenzyl bromide. Excess alkylating agent (1.2 equiv) ensures complete substitution.
Mitsunobu Reaction for Ether Formation
For stereospecific etherification, the Mitsunobu reaction employs 4-methylbenzyl alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD). This method avoids racemization and achieves 82% yield but requires anhydrous conditions.
One-Pot Synthesis Approaches
Tandem Cyclization-Alkylation
A one-pot methodology adapted from enantioselective sulphoxide synthesis combines cyclization and etherification steps:
- Cyclization : 4-Chloro-o-phenylenediamine and 4-chlorobenzaldehyde react in HCl/CHCl₃.
- Etherification : Direct addition of 4-methylbenzyl bromide and Cs₂CO₃ without isolating the intermediate.
Advantages : Reduced purification steps and higher overall yield (68–73%).
Continuous Flow Reactor Systems
Industrial-scale production utilizes continuous flow reactors to enhance heat transfer and mixing. Residence times of 10–15 minutes at 120°C achieve 90% conversion, with in-line HPLC monitoring purity.
Industrial Production and Optimization
Scalability Challenges
Environmental and Cost Considerations
- Solvent Recovery : Distillation reclaims >95% of DMF and acetonitrile.
- Waste Reduction : Halogenated byproducts are minimized using stoichiometric alkylating agents.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1H-benzimidazole: Lacks the methylbenzyl ether moiety.
6-chloro-1H-benzimidazole: Lacks the chlorophenyl and methylbenzyl ether groups.
4-methylbenzyl benzimidazole: Lacks the chloro and chlorophenyl groups.
Uniqueness
6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole is unique due to the combination of chloro, chlorophenyl, and methylbenzyl ether groups on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
6-Chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The molecular formula of this compound is C21H16Cl2N2O, with a molecular weight of 383.27 g/mol. Its structural characteristics suggest possible interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H16Cl2N2O |
| Molecular Weight | 383.27 g/mol |
| CAS Number | 338978-94-2 |
| Density | 1.29 g/cm³ (predicted) |
| Boiling Point | 546.1 °C (predicted) |
| pKa | Not specified |
The biological activity of this compound is primarily attributed to its interaction with G protein-coupled receptors (GPCRs) . GPCRs are integral membrane proteins that play a critical role in cellular communication and signal transduction. The compound may act as an agonist or antagonist, influencing various physiological processes such as neurotransmission, inflammation, and cell growth.
GPCR Interaction
Research indicates that compounds similar to benzimidazoles can modulate the activity of GPCRs, leading to changes in intracellular signaling pathways. This modulation can result in effects such as:
- Alteration of cyclic AMP levels,
- Regulation of ion channels,
- Modulation of calcium signaling.
Biological Activity Studies
Several studies have investigated the biological properties of benzimidazole derivatives, including this compound. Below are summarized findings from relevant research:
Anticancer Activity
A study published in Cancer Research highlighted the potential anticancer effects of benzimidazole derivatives. The compound demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
Another study focused on the antimicrobial activity of benzimidazole derivatives, revealing significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that the compound may possess broad-spectrum antimicrobial properties.
Neuroprotective Effects
Research has also pointed towards neuroprotective effects associated with benzimidazole compounds. In models of neurodegeneration, these compounds exhibited the ability to reduce oxidative stress and inflammation, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
Case Studies
- Case Study on Cancer Cell Lines : A recent investigation evaluated the efficacy of this compound against human breast cancer MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis markers.
- Antimicrobial Testing : In a comparative study, this compound was tested alongside other benzimidazole derivatives against E. coli and S. aureus strains. The results showed that it had comparable efficacy to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Q & A
Q. What are the standard protocols for synthesizing 6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and condensation reactions. For example, refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Optimization may include:
- Testing alternative solvents (e.g., DMF for higher polarity) to improve yield.
- Adjusting molar ratios (e.g., 1:1.2 benzimidazole precursor to 4-methylbenzyl chloride) to minimize side products.
- Monitoring reaction progress via TLC or HPLC to identify optimal termination points.
Table 1 : Reaction condition comparison from literature:
| Precursor | Solvent | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Triazole | Ethanol | AcOH | 4 | 65–70 | |
| Pyridyl | DMF | K₂CO₃ | 6 | 78–82 |
Q. Which spectroscopic techniques are most reliable for characterizing this benzimidazole derivative?
- Methodological Answer : A multi-technique approach is recommended:
- IR spectroscopy : Identifies functional groups (e.g., C-O-C at ~1250 cm⁻¹, C-Cl stretches at 750–550 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methylbenzyloxy protons at δ 4.5–5.0 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.5 Da) .
- UV-Vis : Assesses π→π* transitions (e.g., λmax ~270–300 nm) for electronic structure insights .
Q. How can researchers evaluate the preliminary biological activity of this compound?
- Methodological Answer : Initial screening should focus on:
- Antiproliferative assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- DNA interaction studies : Employ ethidium bromide displacement assays to test intercalation potential .
- Enzyme inhibition : Screen against PARP-1 or similar targets using fluorometric kits with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : SAR studies require:
- Structural analogs : Synthesize derivatives with variations in:
- Chlorophenyl substituents (e.g., 2,4-dichloro vs. 4-chloro).
- Alkoxy groups (e.g., 4-methylbenzyl vs. 4-fluorobenzyl) .
- Biological testing : Compare IC₅₀ values across analogs to identify critical substituents.
- Computational modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to correlate electronic properties (e.g., HOMO/LUMO) with activity .
Q. What strategies resolve contradictions in thermal stability data reported for benzimidazole derivatives?
- Methodological Answer : Discrepancies in TGA/DTA data (e.g., decomposition onset at 200°C vs. 220°C) may arise from:
- Sample purity : Recrystallize the compound using gradient solvents (e.g., ethanol/water) and re-analyze .
- Heating rate : Standardize to 10°C/min under inert gas (N₂) to minimize oxidative degradation .
- Instrument calibration : Validate with reference standards (e.g., indium for melting point accuracy).
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. What experimental approaches validate the compound’s mechanism of action in DNA repair inhibition?
- Methodological Answer : Combine biochemical and cellular assays:
- PARP-1 inhibition : Measure NAD+ depletion using colorimetric kits (e.g., Sigma-Aldrich MAK038) .
- Comet assay : Quantify DNA strand breaks in treated vs. untreated cells .
- Western blotting : Detect γH2AX phosphorylation as a DNA damage marker .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the fluorescence properties of benzimidazole derivatives?
- Methodological Answer : Conflicting fluorescence data (e.g., λem = 420 nm vs. 450 nm) may result from:
- Solvent effects : Test in aprotic (DMSO) vs. protic (ethanol) solvents to assess polarity-dependent shifts .
- Concentration quenching : Dilute samples to 1–10 µM to avoid aggregation-induced emission changes .
- Instrument settings : Standardize excitation slit widths and detector gain across studies .
Theoretical and Computational Integration
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools:
- ADMET prediction : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
- Molecular dynamics : Simulate binding stability with target proteins (e.g., PARP-1) using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
